

Mass spectrometry fragmentation pattern of 1-Cyclohexylethanol

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Compound of Interest

Compound Name: 1-Cyclohexylethanol

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An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of **1-Cyclohexylethanol**

Introduction

1-Cyclohexylethanol (C₈H₁₆O, Molecular Weight: 128.21 g/mol) is a secondary alcohol whose structural elucidation and quantification are pertinent in various chemical and pharmaceutical contexts.[1][2] Mass spectrometry, particularly utilizing electron ionization (EI), is a powerful analytical technique for determining the structure of such molecules through the analysis of their fragmentation patterns. This guide provides a detailed examination of the EI mass spectrum of **1-cyclohexylethanol**, including a summary of its primary fragments, a proposed fragmentation pathway, and a standard experimental protocol for its analysis.

Data Presentation: Principal Mass Fragments

The electron ionization mass spectrum of **1-cyclohexylethanol** is characterized by several key fragment ions. The quantitative data for the most significant peaks, as compiled from the NIST Mass Spectrometry Data Center, are summarized below.[1][3]

m/z	Relative Intensity (%)	Proposed Fragment Ion/Structure	Proposed Neutral Loss
43	100	[C3H7] ⁺ or [CH3CO] ⁺	C5H9O or C6H13
55	95	[C4H7] ⁺	C4H9O
83	60	[C6H11] ⁺	C2H5O
45	55	[CH3CH=OH] ⁺	C6H11
70	50	[C5H10] ⁺	C3H6O
110	45	[M-H2O] ⁺ •	H2O
57	40	[C4H9] ⁺	C4H7O
113	35	[M-CH3] ⁺	CH3
128	5	[C8H16O] ⁺ • (Molecular Ion)	-

Fragmentation Pathway Analysis

The fragmentation of **1-cyclohexylethanol** upon electron ionization follows characteristic pathways for secondary alcohols and compounds containing a cyclohexane ring. The process begins with the formation of a molecular ion ([M]⁺•) at m/z 128, which, being a radical cation, is susceptible to further fragmentation.

1. Alpha-Cleavage: This is a dominant fragmentation mechanism for alcohols, involving the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.^[4]

- Loss of a Methyl Radical: Cleavage of the C1-C2 bond results in the loss of a methyl radical (•CH3), forming a stable, resonance-stabilized cation at m/z 113.
- Loss of a Cyclohexyl Radical: Cleavage of the bond between the carbinol carbon and the cyclohexane ring leads to the loss of a cyclohexyl radical (•C6H11), resulting in the formation of the protonated acetaldehyde ion ([CH3CH=OH]⁺) at m/z 45.

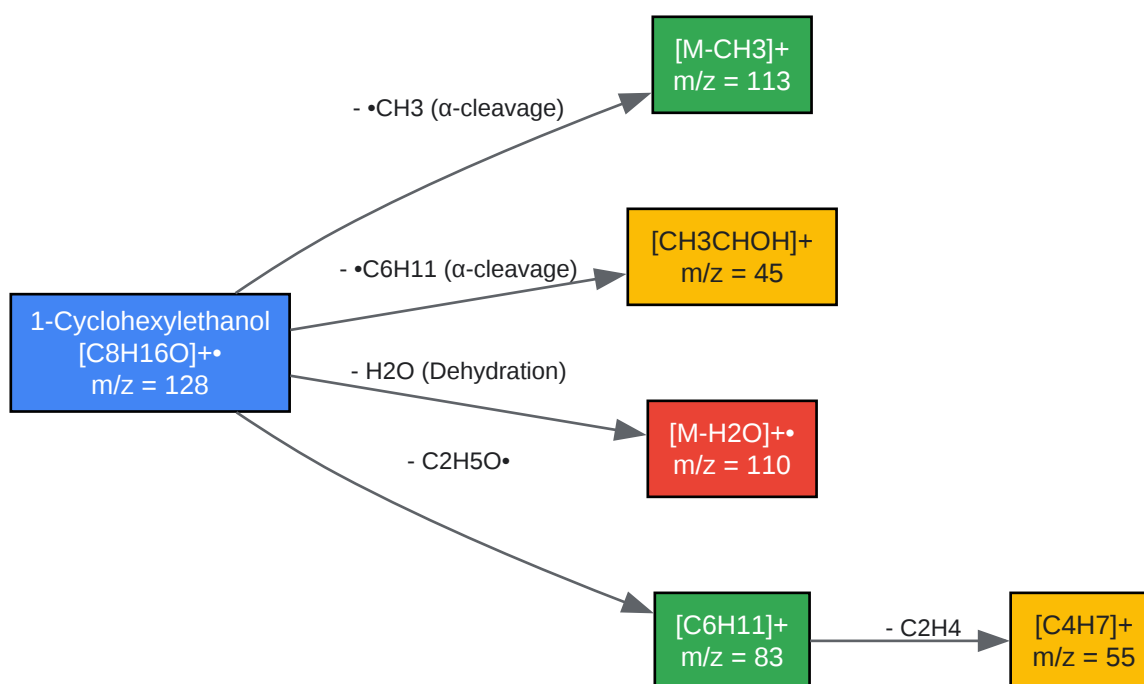
2. Dehydration: Alcohols readily undergo the elimination of a water molecule (H2O), a neutral loss of 18 Da.^[4] This process leads to the formation of a radical cation of cyclohexyl-ethene at

m/z 110.

3. Cyclohexane Ring Fragmentation: The cyclohexyl moiety itself can undergo fragmentation. The ion at m/z 83 corresponds to the cyclohexyl cation ($[C_6H_{11}]^+$), likely formed by the cleavage of the bond to the ethanol side chain. Subsequent fragmentation of the cyclohexane ring, often through the loss of ethene (C_2H_4), gives rise to the prominent ion at m/z 55 ($[C_4H_7]^+$).

4. Formation of the Base Peak: The base peak at m/z 43 is likely a result of multiple fragmentation pathways, representing a stable $C_3H_7^+$ (propyl) cation or a CH_3CO^+ (acetyl) cation, though the former is more common from alkyl fragmentation.

The proposed fragmentation pathways are visualized in the diagram below.



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